Cas no 89354-02-9 (Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-)
89354-02-9 structure
Product Name:Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS No:89354-02-9
MF:C13H16F3N3O4
MW:335.279053688049
CID:603446
PubChem ID:20503003
Update Time:2025-04-19
Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
- N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- VCHNZZKHUVFNHU-UHFFFAOYSA-N
- 89354-02-9
- SCHEMBL11206500
- DTXSID10608197
-
- Inchi: 1S/C13H16F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6,8H,4,7H2,1-3H3
- InChI Key: VCHNZZKHUVFNHU-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])N(CC)CC(C)C)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 335.10929049g/mol
- Monoisotopic Mass: 335.10929049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 94.9Ų
Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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